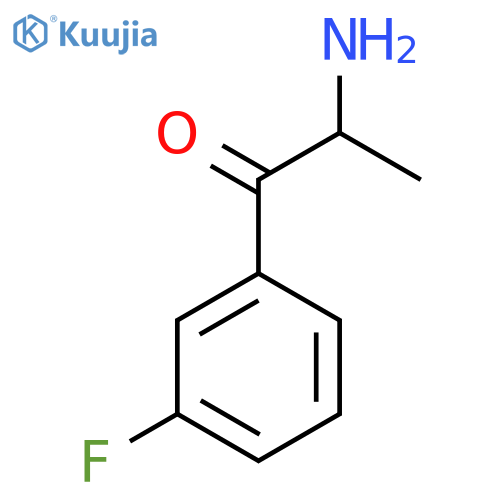Cas no 1082949-91-4 (2-Amino-1-(3-fluorophenyl)propan-1-one)

2-Amino-1-(3-fluorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1082949-91-4
- SCHEMBL311119
- EN300-1869676
- 2-amino-1-(3-fluorophenyl)propan-1-one
- 2-Amino-1-(3-fluorophenyl)propan-1-one
-
- インチ: 1S/C9H10FNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3
- InChIKey: UZPHXBYKYSZQCZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C(C(C)N)=O
計算された属性
- せいみつぶんしりょう: 167.074642105g/mol
- どういたいしつりょう: 167.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Amino-1-(3-fluorophenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869676-10.0g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 10g |
$2393.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-0.5g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 0.5g |
$535.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-2.5g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 2.5g |
$1089.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-0.25g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 0.25g |
$513.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-0.1g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 0.1g |
$490.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-1.0g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 1g |
$557.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-5.0g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 5g |
$1614.0 | 2023-06-01 | ||
| Enamine | EN300-1869676-0.05g |
2-amino-1-(3-fluorophenyl)propan-1-one |
1082949-91-4 | 0.05g |
$468.0 | 2023-06-01 |
2-Amino-1-(3-fluorophenyl)propan-1-one 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-Amino-1-(3-fluorophenyl)propan-1-oneに関する追加情報
Professional Introduction to 2-Amino-1-(3-fluorophenyl)propan-1-one (CAS No. 1082949-91-4)
2-Amino-1-(3-fluorophenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1082949-91-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a fluorinated aromatic ring and an amine-substituted propanone backbone, has garnered attention due to its versatile structural features and potential applications in medicinal chemistry.
The structural motif of 2-amino-1-(3-fluorophenyl)propan-1-one consists of a benzene ring substituted with a fluorine atom at the 3-position, linked to a propanone group via an amine functional group. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of the fluorine atom, in particular, is strategically important as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated aromatic compounds due to their broad spectrum of biological activities. 2-Amino-1-(3-fluorophenyl)propan-1-one has been investigated for its potential role in developing small-molecule inhibitors targeting various disease pathways. Notably, its structural framework resembles key pharmacophores found in drugs used to treat neurological disorders, cancer, and infectious diseases.
One of the most compelling aspects of 2-amino-1-(3-fluorophenyl)propan-1-one is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced binding properties to biological targets. For instance, studies have demonstrated its role in generating novel kinase inhibitors, which are critical in oncology research. The fluorine atom's ability to modulate electronic distributions allows for fine-tuning of interactions with protein receptors, leading to improved drug-like characteristics.
The compound's relevance extends beyond oncology; it has also been explored in the context of antimicrobial agents. The combination of an amine and a fluorinated aromatic ring creates a favorable environment for disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Recent advancements in computational chemistry have enabled virtual screening of derivatives of 2-amino-1-(3-fluorophenyl)propan-1-one, identifying promising candidates for further experimental validation.
From a synthetic chemistry perspective, 2-amino-1-(3-fluorophenyl)propan-1-one serves as a versatile building block. Its synthesis typically involves multi-step reactions starting from commercially available precursors such as 3-fluorobenzaldehyde and appropriate alkylating agents. The introduction of the amine group at the propanone position requires careful consideration to ensure regioselectivity and high yield. Advances in catalytic methods have streamlined these processes, making the compound more accessible for large-scale applications.
The pharmacokinetic profile of 2-amino-1-(3-fluorophenyl)propan-1-one and its derivatives remains an area of active investigation. The fluorine atom's influence on lipophilicity and metabolic clearance rates is particularly intriguing. By modifying substituents around the benzene ring or altering the propanone moiety, researchers can optimize these parameters for better therapeutic outcomes. Preclinical studies have begun to unravel how structural variations impact absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, 2-amino-1-(3-fluorophenyl)propan-1-one (CAS No. 1082949-91-4) represents a fascinating compound with significant potential in pharmaceutical development. Its unique structural features make it an attractive candidate for designing drugs targeting diverse diseases. As research continues to uncover new synthetic pathways and biological activities, this molecule is poised to play an increasingly important role in the next generation of therapeutics.
1082949-91-4 (2-Amino-1-(3-fluorophenyl)propan-1-one) 関連製品
- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)
- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)
- 898429-52-2(N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethoxyphenyl)ethanediamide)
- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 59770-98-8(1-Bromo-3-(1-bromoethyl)benzene)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 87254-66-8(7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 389064-25-9(Proteasome Inhibitor XVI)
- 84829-54-9(Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate)




